5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-amine 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 1673-43-4
VCID: VC21258390
InChI: InChI=1S/C11H13N3O4/c1-15-7-4-6(10-13-14-11(12)18-10)5-8(16-2)9(7)17-3/h4-5H,1-3H3,(H2,12,14)
SMILES: COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)N
Molecular Formula: C11H13N3O4
Molecular Weight: 251.24 g/mol

5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-amine

CAS No.: 1673-43-4

Cat. No.: VC21258390

Molecular Formula: C11H13N3O4

Molecular Weight: 251.24 g/mol

* For research use only. Not for human or veterinary use.

5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-amine - 1673-43-4

Specification

CAS No. 1673-43-4
Molecular Formula C11H13N3O4
Molecular Weight 251.24 g/mol
IUPAC Name 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine
Standard InChI InChI=1S/C11H13N3O4/c1-15-7-4-6(10-13-14-11(12)18-10)5-8(16-2)9(7)17-3/h4-5H,1-3H3,(H2,12,14)
Standard InChI Key UKCTUJXIEPYWIO-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)N
Canonical SMILES COC1=C(C(=C(C=C1)C2=NN=C(O2)N)OC)OC

Introduction

Chemical Identification and Properties

5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-amine is an organic compound characterized by a 1,3,4-oxadiazole ring system substituted with an amino group and a 3,4,5-trimethoxyphenyl moiety. The compound's fundamental identification data is summarized in Table 1.

Table 1: Chemical Identification Parameters of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-amine

ParameterValue
CAS Number1673-43-4
Molecular FormulaC₁₁H₁₃N₃O₄
Molecular Weight251.24 g/mol
IUPAC Name5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-ylamine
InChI Code1S/C11H13N3O4/c1-15-7-4-6(10-13-14-11(12)18-10)5-8(16-2)9(7)17-3/h4-5H,1-3H3,(H2,12,14)
InChI KeyUKCTUJXIEPYWIO-UHFFFAOYSA-N

The compound features a heterocyclic 1,3,4-oxadiazole ring, which contributes significantly to its biological activities. The 3,4,5-trimethoxyphenyl substituent is a common motif in many bioactive compounds, particularly those with anticancer properties .

Structural Characteristics

Molecular Structure

The structure of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-amine consists of a 1,3,4-oxadiazole core with an amino group at the 2-position and a 3,4,5-trimethoxyphenyl group at the 5-position. The oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, providing the compound with multiple sites for hydrogen bonding and dipole-dipole interactions .

Structural Features Contributing to Bioactivity

The 1,3,4-oxadiazole core is known for its biological significance, offering favorable electronic distribution and hydrogen bonding capabilities. The 3,4,5-trimethoxy substitution pattern on the phenyl ring enhances lipophilicity and provides specific binding interactions with biological targets. The amino group at the 2-position of the oxadiazole ring serves as a hydrogen bond donor, potentially contributing to the compound's binding affinity with target proteins .

Synthesis Methods

The synthesis of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-amine typically follows established protocols for oxadiazole derivatives. One common synthetic route involves:

General Synthetic Pathway

The general synthesis involves the reaction of substituent phenyl semicarbazide with 3,4,5-trimethoxybenzaldehyde in the presence of NaHSO₃ and an ethanol-water solvent system. This reaction typically requires refluxing for 10-15 hours, followed by isolation and purification steps .

Detailed Synthesis Protocol

As documented in the literature, the synthesis follows this general procedure:

  • A mixture of the appropriate phenyl semicarbazide (0.05 mol) and 3,4,5-trimethoxybenzaldehyde (0.001 mol, 0.175 g) is refluxed for 10-15 hours using 10% NaHSO₃ in an ethanol-water solvent system.

  • Two-thirds of the alcohol volume is removed by vacuum distillation, and the mixture is poured into crushed ice.

  • The resulting precipitate is filtered, washed with water, and dried.

  • The crude product is recrystallized from 90% ethanol to obtain the pure compound.

  • The purity is monitored using thin-layer chromatography with chloroform:methanol (9:1) as the mobile phase .

Alternative synthetic routes may involve the electrolysis of appropriate precursors with lithium perchlorate in acetic acid at 20°C for 5 hours, as indicated in some patents, yielding the target compound with approximately 92% yield .

Biological Activities

Anticancer Properties

The 1,3,4-oxadiazole scaffold, particularly when substituted with a 3,4,5-trimethoxyphenyl group, has demonstrated significant anticancer potential. Recent research has focused on various derivatives of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-amine for their anticancer activities against multiple cell lines .

Activity Against Specific Cancer Cell Lines

Research data from Kumar et al. (2024) indicates that derivatives of the target compound exhibit varying degrees of anticancer activity. Table 2 summarizes the anticancer activity of selected derivatives against various cancer cell lines.

Table 2: Anticancer Activity of Selected 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-amine Derivatives

CompoundCancer Cell LineGrowth Percent (GP)
N-(2,4-dimethylphenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine (4d)A498 (Renal Cancer)78.31
N-(2,4-dimethylphenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine (4d)SF-268 (CNS Cancer)83.14
N-(2,4-dimethylphenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine (4d)TK-10 (Renal Cancer)84.77
N-(2,4-dimethylphenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine (4d)SR (Leukemia)59.73
N-(2,4-dimethylphenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine (4d)NCI-H522 (Non-Small Cell Lung Cancer)72.77
N-(2,4,6-trimethylphenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine (4f)T-47D (Breast Cancer)66.70
N-(2,4,6-trimethylphenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine (4f)NCI-H522 (Non-Small Cell Lung Cancer)68.96
4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6h)SNB-19 (CNS Cancer)65.12
4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6h)NCI-H460 (Non-Small Cell Lung Cancer)55.61
4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6h)SNB-75 (CNS Cancer)54.68

In these studies, a lower growth percent (GP) value indicates higher anticancer activity. Notably, compound 4d showed maximum activity with a mean growth percent of 97.75, followed by compound 4f with a mean GP of 85.81 .

Mechanism of Action

The anticancer activity of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-amine derivatives appears to be multifaceted. Several proposed mechanisms include:

  • Tubulin Polymerization Inhibition: Molecular docking studies with the tubulin-combretastatin A4 complex (PDB ID: 5LYJ) show efficient binding of these compounds within the hydrophobic cavity surrounded by important residues including Leu252, Ala250, Leu248, Leu242, Cys241, Val238, Ile318, Ala317, and Ala316 .

  • Apoptosis Induction: Similar oxadiazole derivatives have been shown to induce apoptosis in cancer cells, potentially through the modulation of apoptotic pathway proteins .

  • Cell Cycle Arrest: Some 1,3,4-oxadiazole derivatives have demonstrated the ability to arrest the cell cycle at the G2/M phase, preventing cancer cell proliferation .

Structure-Activity Relationships

Analysis of the anticancer activities of various 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-amine derivatives provides insights into structure-activity relationships (SAR). The following patterns have been observed:

Effect of Substituents on Activity

The presence and position of substituents on the phenyl ring connected to the amino group of the oxadiazole significantly impact anticancer activity. Based on research findings, the SAR can be represented as follows:

3,4,5-trimethoxy > 2-hydroxy > 4-nitro > 4-hydroxy-3-methoxy substitution in the phenyl ring directly attached to the oxadiazole ring .

Influence of Structural Modifications

Structural modifications that enhance the compound's ability to interact with biological targets often result in improved anticancer activity. For example:

  • Introduction of a 2,4-dimethylphenyl or 2,4,6-trimethylphenyl group at the amino position enhances activity against specific cancer cell lines.

  • Addition of chloro and hydroxy groups, as in 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol, results in significant activity against CNS and non-small cell lung cancer lines .

Comparison with Related Compounds

Structural Analogues

Several structural analogues of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-amine have been synthesized and evaluated for their biological activities. Table 3 compares the structural features and properties of selected analogues.

Table 3: Comparison of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-amine with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural DifferenceRef
5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-amineC₁₁H₁₃N₃O₄251.24Reference compound
5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-olC₁₁H₁₂N₂O₅252.22-OH instead of -NH₂ at position 2
N-methyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amineC₁₂H₁₅N₃O₄265.26N-methylated amino group
5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amineC₉H₉N₃O₂191.19Single methoxy group at position 3

Activity Comparison

Different substitution patterns on the oxadiazole scaffold result in varying biological activities. The 3,4,5-trimethoxy substitution pattern appears to be particularly effective for anticancer activity, possibly due to optimal interactions with binding sites on target proteins .

Current Research and Future Directions

Recent Advances

Recent research has focused on optimizing the anticancer properties of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-amine derivatives through structural modifications. The compound N-(phenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine (4a) has been identified as a promising lead compound for further development .

Future Research Directions

Future research on 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-amine and its derivatives may focus on:

  • Optimization of anticancer activity through targeted structural modifications.

  • Development of more selective compounds with reduced toxicity.

  • Investigation of combination therapies with established anticancer agents.

  • Exploration of novel delivery systems to enhance bioavailability and targeted delivery.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator